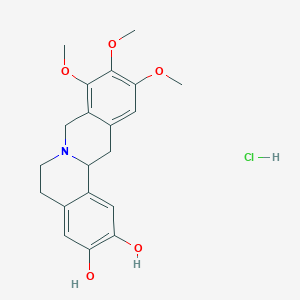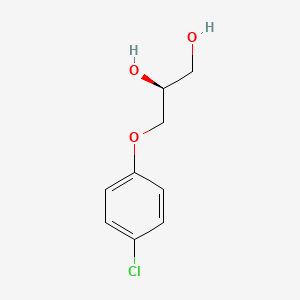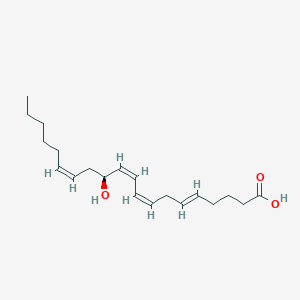
12S-hydroxy-5E,8Z,10Z,14Z-eicosatetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A lipoxygenase metabolite of ARACHIDONIC ACID. It is a highly selective ligand used to label mu-opioid receptors in both membranes and tissue sections. The 12-S-HETE analog has been reported to augment tumor cell metastatic potential through activation of protein kinase C. (J Pharmacol Exp Ther 1995; 274(3):1545-51; J Natl Cancer Inst 1994; 86(15):1145-51)
Scientific Research Applications
Metabolism and Biological Function
12(S)-hydroxy-5,8,10,14-eicosatetraenoic acid (12(S)-HETE) is metabolized by peroxisomes in rat liver and kidney, converting it into 8-hydroxyhexadecatrienoic acid. This metabolism process is significant in understanding the role of 12(S)-HETE in cancer metastasis, particularly in Lewis lung carcinoma cells (Wigren et al., 1993).
Production in Human Nasal Mucosa
12(S)-HETE is produced by the human nasal mucosa. This was confirmed through gas chromatography-mass spectrometry in samples obtained from healthy subjects by nasal lavage, highlighting its role in respiratory physiology (Ramis et al., 1992).
Stereochemical Analysis in Medical Conditions
Stereochemical analysis of 12(S)-HETE from psoriasis lesions shows it is distinct from the platelet 12(S)-enantiomer. This discovery is crucial for understanding the biochemical pathways involved in psoriasis (Woollard, 1986).
Synthesis and Identification in Platelets
The synthesis of 5-oxo-12(S)-HETE and its identification in human platelets underscore its significance in platelet-neutrophil interactions, providing insights into inflammatory processes (Khanapure et al., 1998).
Role in Neutrophil Degranulation
Both 5-HETE and 12-HETE induce degranulation of human neutrophils, a vital process in the immune response. This finding emphasizes the role of these metabolites in immune cell function (Stenson & Parker, 1980).
Chemotactic Activity in Psoriasis
The chemotactic activity of 12(R)-HETE for human polymorphonuclear leucocytes suggests its significance in inflammatory conditions like psoriasis (Cunningham & Woollard, 1987).
Interaction with Neutrophils
12-HETE production is enhanced in platelets in the presence of polymorphonuclear leukocytes, illuminating the intricate interactions between these cells in eicosanoid production (Mcculloch et al., 1992).
OXE-R Antagonists and Synthesis
The development of OXE-R antagonists targeting 5-oxo-ETE, a metabolite of 12(S)-HETE, has significant implications for treating eosinophilic diseases like allergic rhinitis and asthma (Patel et al., 2014).
Role in Vicinal Diol Fatty Acids Formation
Research on the marine red alga Gracilariopsis lemaneiformis demonstrates the conversion of arachidonic acid into vicinal diol fatty acids, like 12R,13S-dihydroxy-5Z,8Z,10E,14Z-eicosatetraenoic acid, via 12(S)-HETE intermediates. This sheds light on unique eicosanoid pathways in marine organisms (Gerwick et al., 1991).
properties
Product Name |
12S-hydroxy-5E,8Z,10Z,14Z-eicosatetraenoic acid |
|---|---|
Molecular Formula |
C20H32O3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(5E,8Z,10Z,12S,14Z)-12-hydroxyicosa-5,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7+,11-8-,13-10-,17-14-/t19-/m0/s1 |
InChI Key |
ZNHVWPKMFKADKW-JKNRQTOGSA-N |
Isomeric SMILES |
CCCCC/C=C\C[C@@H](/C=C\C=C/C/C=C/CCCC(=O)O)O |
Canonical SMILES |
CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O |
synonyms |
12 S Hydroxyeicosatetraenoic Acid 12-HETE 12-Hydroxy-5,8,10,14-eicosatetraenoic Acid 12-R-HETE 12-S-HETE 12-S-Hydroxyeicosatetraenoic Acid Acid, 12-S-Hydroxyeicosatetraenoic |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



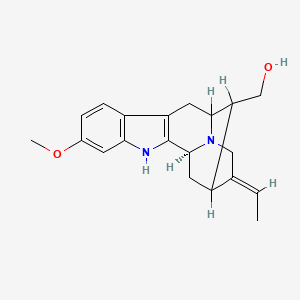
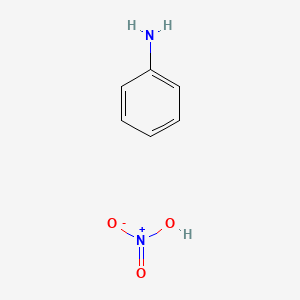
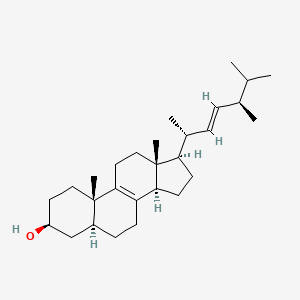
![(2E,4E)-N-[[(2R,3S,4R,5R)-5-(2,4-dioxohexahydropyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl]-5-[2-[2-[2-[2-[(E)-2-(2-methylcyclopropyl)vinyl]cyclopropyl]cyclopropyl]cyclopropyl]cyclopropyl]penta-2,4-dienamide](/img/structure/B1235619.png)
![ethyl (E)-6-[1-[(4-fluorophenyl)methyl]pyrrol-2-yl]-2,4-dioxo-hex-5-enoate](/img/structure/B1235620.png)
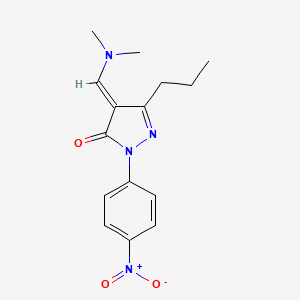
![(5R,6R)-6-[[(2-ethoxy-1-naphthalenyl)amino]-oxomethyl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1235623.png)
![4-[[(4-acetyl-2,3-dihydro-1,4-benzoxazin-7-yl)sulfonylamino]methyl]-N-(3-methylphenyl)-1-cyclohexanecarboxamide](/img/structure/B1235625.png)
![(13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol](/img/structure/B1235626.png)
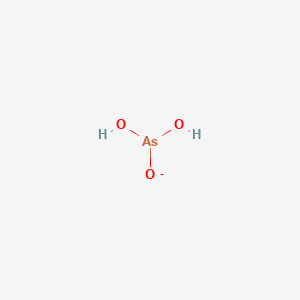

![Ethyl 2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]-2-cyanoacetate](/img/structure/B1235630.png)
